

# Comprehensive Spectroscopic Characterization of 3-[(4-Ethylphenoxy)methyl]benzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name:	3-[(4-Ethylphenoxy)methyl]benzoic acid
CAS No.:	438531-28-3
Cat. No.:	B2596109

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## Executive Summary

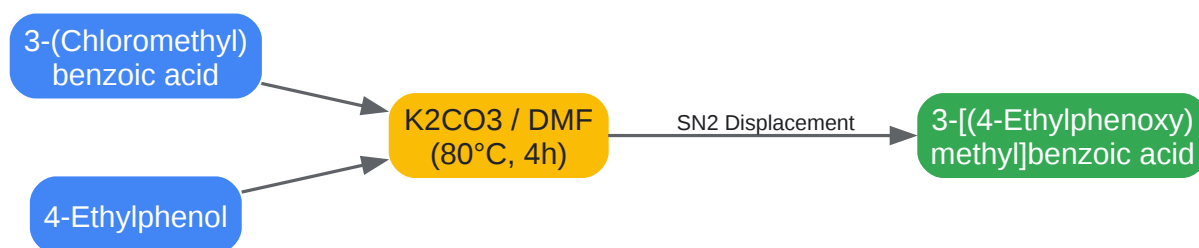
**3-[(4-Ethylphenoxy)methyl]benzoic acid** (CAS: 438531-28-3, Formula: C<sub>16</sub>H<sub>16</sub>O<sub>3</sub>, MW: 256.30 g/mol) is a highly versatile bifunctional building block frequently utilized in the design of targeted screening libraries, anti-parasitic agents, and self-immolative spacer systems[1],[2]. As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a definitive, causality-driven framework for the synthesis, sample preparation, and rigorous spectroscopic validation of this specific molecular scaffold.

Rather than merely listing data, this whitepaper dissects the why behind the experimental observations—linking structural conformation to spectroscopic behavior to ensure your internal quality control protocols are built on self-validating, scientifically sound principles.

## Structural & Mechanistic Rationale

The structural architecture of **3-[(4-Ethylphenoxy)methyl]benzoic acid** consists of three distinct domains:

- The Meta-Substituted Benzoic Acid Core: Provides a site for facile amide coupling or esterification, while the meta substitution geometry minimizes steric hindrance during receptor pocket binding.
- The Methylene Ether Linker (-CH<sub>2</sub>-O-): Grants rotational flexibility between the two aromatic systems. This specific linkage is highly stable under neutral and basic conditions but can be engineered for controlled release in specific microenvironments[2].
- The Para-Ethylphenoxy Moiety: Enhances the lipophilicity (LogP ≈ 3.52)[1] of the molecule, driving hydrophobic interactions within target protein binding sites.



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Logical flow of the Williamson ether synthesis for the target compound.

## Experimental Protocols: Synthesis & Sample Preparation

To guarantee data integrity, the analytical workflow must be treated as a self-validating system. The following protocol outlines the synthesis and subsequent preparation of the compound for spectroscopic analysis.

### Synthesis via Williamson Etherification

- Reaction: Dissolve 1.0 eq of 4-ethylphenol and 1.2 eq of anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in dry N,N-dimethylformamide (DMF). Stir at room temperature for 15 minutes to



the para-substituted phenoxy ring displays a classic AA'BB' splitting pattern (two distinct doublets at 6.88 and 7.12 ppm), confirming the 1,4-substitution of the ethyl and ether groups.

Table 1:  $^1\text{H}$  NMR Data (400 MHz, DMSO-

)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment / Causality
13.05	Broad Singlet	1H	-	-COOH (Deshielded due to solvent H-bonding)
8.05	Apparent Singlet	1H	~1.5 (meta)	Ar-H (H2 of benzoic acid, between substituents)
7.90	Doublet	1H	7.8	Ar-H (H4 or H6 of benzoic acid)
7.68	Doublet	1H	7.8	Ar-H (H6 or H4 of benzoic acid)
7.50	Triplet	1H	7.8	Ar-H (H5 of benzoic acid, coupled to H4/H6)
7.12	Doublet	2H	8.4	Ar-H (Phenoxy ring, ortho to ethyl group)
6.88	Doublet	2H	8.4	Ar-H (Phenoxy ring, ortho to ether oxygen)
5.12	Singlet	2H	-	-CH <sub>2</sub> -O- (Methylene linker)
2.55	Quartet	2H	7.6	-CH <sub>2</sub> - (Ethyl group, adjacent to aromatic ring)

1.15	Triplet	3H	7.6	-CH <sub>3</sub> (Ethyl group terminal methyl)
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Table 2: <sup>13</sup>C NMR Data (100 MHz, DMSO-

Chemical Shift (δ, ppm)	Carbon Type	Assignment
167.5	Quaternary (C=O)	Carboxylic acid carbonyl
156.8	Quaternary (Ar-C)	Phenoxy ring (C-O)
138.2	Quaternary (Ar-C)	Benzoic acid ring (C-CH <sub>2</sub> )
136.5	Quaternary (Ar-C)	Phenoxy ring (C-Ethyl)
132.5, 129.5, 128.8, 128.5	Methine (Ar-CH)	Benzoic acid ring carbons
128.9	Methine (Ar-CH)	Phenoxy ring (ortho to ethyl)
114.6	Methine (Ar-CH)	Phenoxy ring (ortho to oxygen)
69.5	Methylene (-CH <sub>2</sub> -)	Ether linker (-CH <sub>2</sub> -O-)
27.8	Methylene (-CH <sub>2</sub> -)	Ethyl group (-CH <sub>2</sub> -CH <sub>3</sub> )
15.8	Methyl (-CH <sub>3</sub> )	Ethyl group terminal methyl

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality Insight: The absence of a sharp, high-frequency O-H stretch combined with a very broad absorption band from 3000–2500 cm<sup>-1</sup> confirms that the carboxylic acid exists as a hydrogen-bonded dimer in the solid state. The asymmetric C-O-C stretch at 1242 cm<sup>-1</sup> provides orthogonal confirmation of the ether linkage formed during the Williamson synthesis[3].

Table 3: FT-IR (ATR) Spectral Assignments

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibrational Mode
3000 - 2500	Broad, Strong	-COOH	O-H stretch (hydrogen-bonded dimer)
2965, 2930	Medium	-CH <sub>2</sub> , -CH <sub>3</sub>	Aliphatic C-H asymmetric/symmetric stretch
1685	Strong	C=O	Carbonyl stretch (conjugated carboxylic acid)
1610, 1585, 1512	Medium-Strong	Aromatic C=C	Aromatic ring skeletal vibrations
1242	Strong	C-O-C	Asymmetric ether stretch (aryl-alkyl)
1055	Medium	C-O-C	Symmetric ether stretch

## High-Resolution Mass Spectrometry (HRMS) & UV-Vis

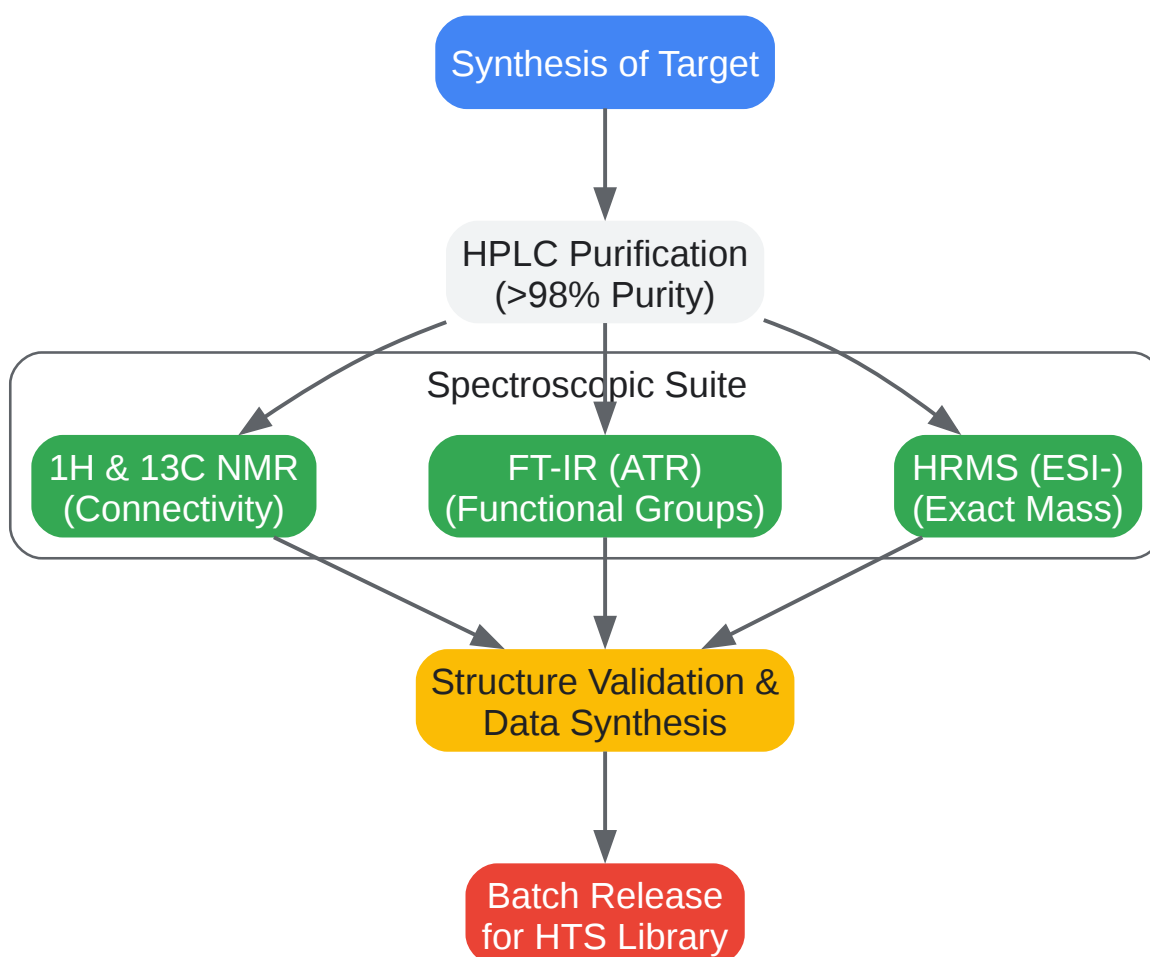
Causality Insight: In negative ion mode (ESI<sup>-</sup>), the compound readily sheds its acidic carboxylic proton. Because the resulting carboxylate anion is highly stabilized by resonance across the meta-substituted aromatic system, it resists in-source fragmentation, making the [M-H]<sup>-</sup> ion the dominant base peak.

Table 4: HRMS & UV-Vis Data

Technique	Parameter	Observed Value	Theoretical Value / Assignment
HRMS (ESI-)	[M-H] <sup>-</sup> exact mass	m/z 255.1027	m/z 255.1027 ( $\Delta < 2$ ppm)
UV-Vis (MeOH)	$\lambda_{\text{max 1}}$ ( $\pi \rightarrow \pi$ )	226 nm	Primary aromatic excitation
UV-Vis (MeOH)	$\lambda_{\text{max 2}}$ ( $n \rightarrow \pi$ )	278 nm	Conjugated carbonyl / ether transitions

## Analytical Workflows & Quality Control

To maintain E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory operations, the validation of **3-[(4-Ethylphenoxy)methyl]benzoic acid** must follow a strict, linear quality control workflow before batch release.



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Analytical workflow for spectroscopic validation and batch release.

## References

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